2,2-dimethyl-(513C)1,3-dioxane-4,6-dione
Overview
Description
Meldrum’s Acid-13C, also known as 2,2-dimethyl-1,3-dioxane-4,6-dione-13C, is a labeled version of Meldrum’s Acid where the carbon-13 isotope is incorporated. Meldrum’s Acid itself is an organic compound with the formula C6H8O4, featuring a heterocyclic core with four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meldrum’s Acid was originally synthesized by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Reaction of malonic acid with isopropenyl acetate: (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: in the presence of oxalic acid.
For the labeled version, Meldrum’s Acid-13C, the synthesis would involve using carbon-13 labeled precursors in these reactions.
Industrial Production Methods
Industrial production of Meldrum’s Acid typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The use of carbon-13 labeled precursors would be more specialized and likely conducted in facilities equipped for isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Meldrum’s Acid undergoes various types of chemical reactions, including:
Electrophilic substitution: at the C5 position.
Nucleophilic attack: at the C4 and C6 positions.
Decomposition: at elevated temperatures, leading to cycloaddition and acylation reactions.
Common Reagents and Conditions
Electrophilic substitution: Typically involves reagents like halogens or nitrating agents under acidic conditions.
Nucleophilic attack: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Decomposition: Elevated temperatures are used to induce decomposition, which can be harnessed in synthetic applications.
Major Products
Electrophilic substitution: Substituted Meldrum’s Acid derivatives.
Nucleophilic attack: Various substituted products depending on the nucleophile used.
Decomposition: Products include cycloaddition and acylation products.
Scientific Research Applications
Meldrum’s Acid and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Meldrum’s Acid involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This high acidity and resonance stabilization make it highly reactive in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, such as forming bonds in polymerization or interacting with biological molecules in medicinal chemistry .
Comparison with Similar Compounds
Meldrum’s Acid is often compared to similar compounds like dimedone and barbituric acid:
These comparisons highlight the unique reactivity and stability of Meldrum’s Acid, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFUVWIGNLZSC-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)[13CH2]C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444255 | |
Record name | Meldrum's Acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123254-02-4 | |
Record name | Meldrum's Acid-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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